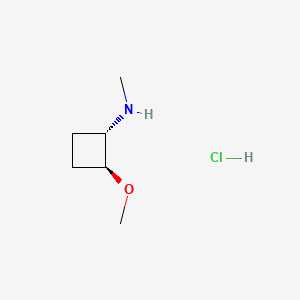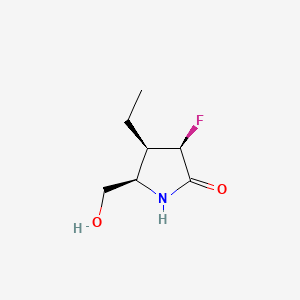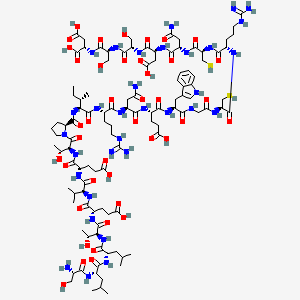
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, difluoro, hydroxy, and methyl groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoropiperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carboxylate ester.
Industrial Production: In industrial settings, the synthesis may be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability.
Analyse Chemischer Reaktionen
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include modulation of signaling pathways and metabolic processes
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate can be compared with similar compounds such as:
3,5-Di-tert-butyl-4-hydroxytoluene: This compound is also a phenolic antioxidant used in food and other products to prevent oxidation.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Another similar compound with a piperidine ring, but with different substituents, leading to different chemical properties and applications.
These comparisons highlight the unique structural features and applications of this compound.
Eigenschaften
Molekularformel |
C11H19F2NO3 |
|---|---|
Molekulargewicht |
251.27 g/mol |
IUPAC-Name |
tert-butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-7(12)8(15)11(4,13)6-14/h7-8,15H,5-6H2,1-4H3 |
InChI-Schlüssel |
TVSLSIWSWMVQSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



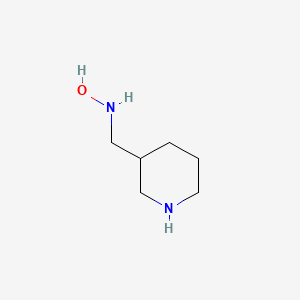
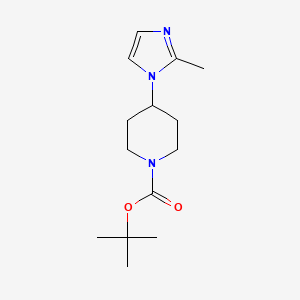
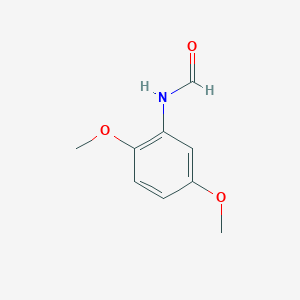
![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
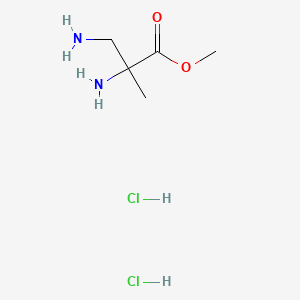
![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine](/img/structure/B13912253.png)

